4-Bromo-1H-indole-6-carbonitrile

Catalog No.
S700636
CAS No.
374633-29-1
M.F
C9H5BrN2
M. Wt
221.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-indole-6-carbonitrile

CAS Number

374633-29-1

Product Name

4-Bromo-1H-indole-6-carbonitrile

IUPAC Name

4-bromo-1H-indole-6-carbonitrile

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

InChI

InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H

InChI Key

LIXMZLHXLYDHRO-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)C#N)Br

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C#N)Br

4-Bromo-1H-indole-6-carbonitrile is an organic compound characterized by the presence of a bromine atom and a carbonitrile group attached to the indole ring system. Its molecular formula is C9H6BrN, and it has a molecular weight of approximately 222.05 g/mol. This compound is notable for its unique structure, which combines the indole framework with halogen and nitrile functionalities, making it an interesting candidate for various chemical and biological applications.

  • Substitution Reactions: The bromine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to various derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, including Suzuki or Heck coupling, to synthesize more complex molecules.

The biological activity of 4-Bromo-1H-indole-6-carbonitrile has been explored in various studies. It is known to interact with several enzymes and proteins, influencing their activity and function. Indole derivatives, including this compound, have shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, they can affect the activity of protein kinases involved in processes such as cell proliferation and apoptosis. Additionally, research suggests that this compound may exhibit antimicrobial and anticancer properties.

The synthesis of 4-Bromo-1H-indole-6-carbonitrile typically involves two main steps:

  • Bromination: The starting material, 1H-indole, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. This reaction is generally carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 4th position.
  • Nitrile Introduction: The resulting brominated intermediate undergoes a cyanation reaction using reagents such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in the presence of a catalyst. This step is typically performed under reflux conditions to ensure complete conversion to the nitrile compound.

4-Bromo-1H-indole-6-carbonitrile has various applications across different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Research: The compound is investigated for its potential use as an intermediate in drug development due to its biological activities.
  • Material Science: It may also find applications in developing novel materials owing to its unique chemical properties.

Studies on the interactions of 4-Bromo-1H-indole-6-carbonitrile with biomolecules reveal its potential to bind with high affinity to various receptors. This binding can modulate different biochemical pathways, influencing cellular responses and signaling mechanisms. The compound's ability to alter enzyme activity and gene expression highlights its significance in biochemical research.

Several compounds are structurally similar to 4-Bromo-1H-indole-6-carbonitrile, each exhibiting unique properties:

Compound NameKey FeaturesDifferences
4-Bromo-1H-indoleLacks the nitrile group; different reactivityNo carbonitrile functional group
1H-indole-6-carbonitrileLacks the bromine atom; affects reactivityNo halogen substituent
4-Chloro-1H-indole-6-carbonitrileChlorine substitution alters chemical behaviorChlorine instead of bromine
5-Bromo-2,3-dimethyl-1H-indoleContains additional methyl groupsMore steric hindrance due to methyl groups

The uniqueness of 4-Bromo-1H-indole-6-carbonitrile lies in its combination of both bromine and nitrile groups, which impart distinct reactivity and potential biological activities compared to its analogs .

XLogP3

2.5

Wikipedia

4-Bromo-1H-indole-6-carbonitrile

Dates

Last modified: 08-15-2023

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